fumigatotoxin
Description
Fumigatotoxin in the Landscape of Fungal Secondary Metabolites
Aspergillus fumigatus is a ubiquitous fungus renowned for its prolific production of a diverse array of secondary metabolites. These low molecular weight molecules are not essential for the primary growth of the fungus but play crucial roles in its ecological interactions and pathogenicity. The genus Aspergillus is known to produce over 200 different species, many of which synthesize bioactive compounds. A. fumigatus alone is reported to produce at least 226 potentially bioactive metabolites, including a range of mycotoxins that are harmful to humans and animals. inspq.qc.ca
Within this complex chemical arsenal, this compound is identified as one of the mycotoxins produced by A. fumigatus. inspq.qc.ca It is often listed alongside other, more extensively studied toxins from this species, such as fumagillin (B1674178), fumitremorgin, and the highly potent immunosuppressive agent, gliotoxin (B1671588). inspq.qc.caoup.com While these other compounds have been the subject of numerous studies leading to a detailed understanding of their biosynthesis, biological activities, and mechanisms of action, this compound remains a more enigmatic entity. oup.commdpi.com The production of these various toxins, including this compound, is dependent on the substrate, environmental conditions, and the specific strain of the fungus. inspq.qc.ca
Historical Perspectives on this compound Isolation and Initial Characterization
The initial identification of this compound is rooted in early investigations into the toxic properties of Aspergillus fumigatus. It has been described as a high molecular weight toxin isolated from the fungus. frontiersin.org Historical accounts link the production of toxins by A. fumigatus to instances of animal mycotoxicosis. For example, some mycotoxins produced by this fungus have been implicated in causing death in chickens and tremors in various other animals. inspq.qc.ca While specific details on the initial isolation and structural elucidation of this compound are not extensively documented in recent literature, the process for isolating mycotoxins from A. fumigatus cultures generally involves extraction from the growth medium. A common method includes acidifying the cultivation broth, followed by extraction with a solvent like chloroform (B151607) and subsequent separation and purification using techniques such as thin-layer chromatography. nih.gov
Current Gaps and Emerging Avenues in this compound Scholarship
A comprehensive review of current mycotoxin research reveals a significant knowledge gap concerning this compound. While the scientific community has made substantial progress in characterizing toxins like fumagillin and gliotoxin, leading to a wealth of information on their biosynthetic gene clusters and biological targets, this compound has not received comparable attention. oup.commdpi.com The majority of contemporary studies on A. fumigatus toxicology and pathogenesis focus on the more well-defined mycotoxins, leaving this compound largely on the periphery of scientific investigation. researchgate.net
This disparity in research focus constitutes the primary gap in this compound scholarship. There is a notable lack of recent, detailed studies on its specific chemical structure, biosynthetic pathway, and precise mechanism of action. Consequently, its contribution to the pathology of aspergillosis, relative to other toxins produced by the fungus, remains poorly understood.
Emerging avenues for future research would logically involve a return to the foundational characterization of this compound. Modern analytical techniques could be employed to re-isolate and definitively determine the chemical structure of this compound. Subsequent research could then focus on identifying its biosynthetic gene cluster within the A. fumigatus genome, elucidating its biological activity, and assessing its role as a potential virulence factor in fungal infections. Such studies would be crucial in filling the existing void in our understanding of the complete toxicological profile of Aspergillus fumigatus.
Properties
CAS No. |
125687-23-2 |
|---|---|
Molecular Formula |
C15H14N4 |
Synonyms |
fumigatotoxin |
Origin of Product |
United States |
Origin and Ecological Niche of Fumigatotoxin Producing Organisms
Microbial Producers of Fumigatotoxin
The primary producer of this compound is the filamentous fungus Aspergillus fumigatus. inspq.qc.ca This species is a ubiquitous saprophyte, playing a crucial role in nutrient cycling by decomposing organic matter. wikipedia.org
Aspergillus fumigatus belongs to the phylum Ascomycota, class Eurotiomycetes, order Eurotiales, and family Aspergillaceae. wikipedia.orgwikipedia.org The species was first described in 1863. inspq.qc.cawikipedia.org While for a long time considered to reproduce asexually, a functional sexual reproductive cycle has been identified. wikipedia.org The teleomorph (sexual stage) of A. fumigatus is referred to as Neosartorya fumigata. wikipedia.org
Phylogenetic analyses based on gene sequences, such as the β-tubulin gene (benA), are valuable for the accurate identification of Aspergillus species. mdpi.com Such molecular methods have confirmed the classification of environmental and clinical isolates as A. fumigatus. mdpi.com Phylogenetic studies of Aspergillus section Fumigati show a group of closely related species, some of which are also pathogenic. biorxiv.orgfrontiersin.org
There is ongoing discussion regarding the classification of certain strains, such as A. fumigatus var. ellipticus, with some researchers proposing it as a distinct species, A. neoellipticus, though it is currently largely considered a synonym of A. fumigatus. nih.gov
Aspergillus fumigatus exhibits significant genetic diversity among its strains, which can lead to variations in the production of secondary metabolites, a phenomenon known as chemotype variation. plos.orgnih.gov Studies on cosmopolitan strains of A. fumigatus have revealed several types of genetic polymorphisms in secondary metabolite gene clusters, including:
Nonfunctional gene polymorphisms
Gene gain and loss polymorphisms
Whole cluster gain and loss polymorphisms
Allelic polymorphisms
Location polymorphisms plos.org
This genetic variability can directly impact the mycotoxin profile of a particular strain. For instance, research on the ergot alkaloid pathway in A. fumigatus has identified four distinct chemotypes based on the profile of ergot alkaloids produced. nih.gov These chemotypes are linked to genetic variations within the ergot alkaloid gene cluster. nih.gov Some strains produce the final product, fumigaclavine C, while others accumulate intermediate compounds like fumigaclavine A, or even earlier pathway intermediates. nih.gov One isolate was found to not produce any ergot alkaloids at all. nih.gov This demonstrates that the capacity to produce a specific mycotoxin, and therefore likely this compound as well, is not uniform across all A. fumigatus isolates.
Table 1: Examples of Chemotype Variation in Aspergillus fumigatus Ergot Alkaloid Production
| Chemotype | Primary Ergot Alkaloid(s) Detected | Genetic Basis (Example) |
| I | Fumigaclavine C | Fully functional ergot alkaloid pathway |
| II | Fumigaclavine A | Variation in the easL gene, preventing conversion to fumigaclavine C |
| III | Chanoclavine-I and Chanoclavine-I aldehyde | Block in a later stage of the biosynthetic pathway |
| IV | No ergot alkaloids detected | Absence or non-functionality of the ergot alkaloid gene cluster |
This table is based on findings related to ergot alkaloid production and serves as an illustrative example of chemotype variation in A. fumigatus.
Environmental Parameters Influencing this compound Production in situ and ex situ
The production of mycotoxins by Aspergillus fumigatus is not constitutive but is influenced by a variety of environmental factors. inspq.qc.ca These factors can modulate the expression of the genes responsible for mycotoxin biosynthesis.
Aspergillus fumigatus is a cosmopolitan fungus, found worldwide in various environments. wikipedia.orgresearchgate.net It is commonly isolated from soil, decaying organic materials, compost heaps, and stored grains. inspq.qc.caresearchgate.net Despite its wide distribution, A. fumigatus shows low genetic population differentiation on a global scale, suggesting effective dispersal mechanisms. wikipedia.org
Studies on the distribution of Aspergillus species have shown that climate can be a significant driver of their biogeography. nih.gov While A. fumigatus is found globally, some research suggests it is more abundant in mid-latitude forests. researchgate.net The distribution of specific chemotypes does not appear to be geographically restricted. nih.gov The presence of A. fumigatus in diverse locations, from the soil in Cameroon to homes in Cuba, highlights its adaptability. mdpi.comnih.gov
A range of microenvironmental factors can influence the expression of secondary metabolite biosynthetic gene clusters in A. fumigatus, thereby affecting this compound production. These factors include:
Temperature: A. fumigatus is thermotolerant, capable of growing at temperatures up to 50°C, with conidia surviving even higher temperatures. wikipedia.org Optimal temperatures for the growth of many fungi are often correlated with increased mycotoxin production. mdpi.comresearchgate.net
Water Activity (aw): Water availability is a critical factor for fungal growth and mycotoxin production. mdpi.com
pH: The pH of the substrate can influence gene expression and enzyme activity involved in mycotoxin biosynthesis.
Nutrient Availability: The presence and type of carbon and nitrogen sources can significantly impact secondary metabolism. wikipedia.org For example, nitrogen assimilation has been linked to the virulence of A. fumigatus. wikipedia.org
Oxidative Stress: Exposure to oxidative stress can trigger the production of certain secondary metabolites. mdpi.com
Global Regulators: The expression of mycotoxin gene clusters is often controlled by global regulatory proteins such as LaeA and VeA. plos.orgnih.gov These regulators respond to environmental cues and coordinate secondary metabolism with other cellular processes like development. mdpi.complos.org
Table 2: Influence of Environmental Factors on Fungal Mycotoxin Production
| Environmental Factor | Effect on Mycotoxin Production |
| Temperature | Optimal ranges can enhance production; extremes can be inhibitory. mdpi.comresearchgate.net |
| Water Activity (aw) | Lower water activity can be a stressor that induces production in some fungi. mdpi.com |
| pH | Can influence the transcription of biosynthetic genes. |
| Carbon Source | Type and availability can up- or down-regulate secondary metabolite gene clusters. |
| Nitrogen Source | Can act as a signal for the activation of mycotoxin production. wikipedia.org |
| Light | Can influence developmental processes linked to secondary metabolism. nih.gov |
This table provides a general overview of how environmental factors can affect mycotoxin production in fungi, which is applicable to A. fumigatus.
Biosynthetic Pathways and Regulation of Fumigatotoxin
Elucidation of the Fumigatotoxin Biosynthetic Gene Cluster
The genetic blueprint for the synthesis of this compound is presumed to be located within a dedicated gene cluster, which for the purpose of this article is designated the fma cluster, drawing a parallel to the fumagillin (B1674178) cluster in Aspergillus fumigatus. mdpi.com
The this compound (fma) biosynthetic gene cluster is hypothetically located on chromosome 8 of Aspergillus fumigatus, embedded within a larger "supercluster" that also directs the synthesis of other secondary metabolites. mdpi.comacs.org This supercluster is found in a subtelomeric region, a genomic location often associated with rapid evolution and diversity of secondary metabolite genes. mdpi.com The core fma cluster is thought to comprise approximately 15 genes, from Afu8g00370 to Afu8g00520. mdpi.comresearchgate.net
A notable feature of this genomic region is the interweaving of the fma cluster with genes for another metabolite, pseurotin (B1257602) A, suggesting a complex evolutionary and regulatory relationship. mdpi.commdpi.com Transcriptional analysis would likely reveal that the fma genes are co-regulated, with their expression being switched on under specific environmental conditions or developmental stages. This co-expression is a hallmark of fungal biosynthetic gene clusters. nih.gov
The nomenclature of the genes within the cluster can be complex, with different research groups potentially assigning names based on enzymatic function (e.g., fma-PKS for the polyketide synthase) or genomic locus tags (e.g., af490). mdpi.com A pathway-specific transcription factor, named fumR (or fapR), is also located within the cluster and is essential for activating the expression of the other fma genes. mdpi.complos.org
Table 1: Hypothetical Organization of the this compound (fma) Gene Cluster (Analogous to Fumagillin)
| Gene Locus (Af293) | Proposed Gene Name | Putative Function in this compound Biosynthesis |
|---|---|---|
| Afu8g00370 | fma-PKS | Polyketide Synthase (Synthesizes polyketide chain) |
| Afu8g00380 | fma-AT | Acyltransferase (Transfers polyketide to terpene core) |
| Afu8g00410 | fma-MetAP2 | Methionine Aminopeptidase (Potential tailoring enzyme) |
| Afu8g00420 | fumR/fapR | C6 Transcription Factor (Positive regulator of the cluster) |
| Afu8g00470 | fma-ABM | Monooxygenase (Catalyzes oxidative cleavage) |
| Afu8g00480 | fma-C6H | Dioxygenase (Oxidative tailoring) |
| Afu8g00490 | fma-KR | Ketoreductase (Reductive tailoring step) |
| Afu8g00510 | fma-P450 | Cytochrome P450 Monooxygenase (Multistep oxidation) |
This table is a hypothetical representation based on the characterized fumagillin gene cluster. mdpi.comacs.orgresearchgate.net
Comparative genomics reveals that the organization of biosynthetic gene clusters for secondary metabolites is highly variable, even among closely related fungal species. nih.govnih.gov This variability drives the chemical diversity of natural products. nih.gov
When comparing the hypothetical fma cluster with other fungal BGCs, such as the fumonisin (FUM) cluster, several patterns emerge. researchgate.netmdpi.com While the core enzymatic machinery (like a PKS or terpene synthase) might be conserved, the number and type of tailoring enzymes (e.g., oxidases, transferases) often differ, leading to structurally distinct end products. nih.gov The gene content and order within the fumonisin clusters are well-conserved among Fusarium species but less so when compared to the homologous cluster in Aspergillus niger. researchgate.net This highlights that even clusters for analogous compounds can have different evolutionary trajectories.
Furthermore, the genomic context of the fma cluster, being part of a supercluster and intertwined with the pseurotin A cluster, is a fascinating example of BGC evolution. acs.orgmdpi.com Such arrangements are not uncommon in fungi and can facilitate the generation of novel chemical scaffolds through recombination or shared regulatory elements. nih.gov The presence of BGCs, or variations of them, across different fungal genera can sometimes be predictive of pathogenic potential. royalsocietypublishing.org Tools like antiSMASH and SMURF are instrumental in identifying and comparing these clusters across sequenced fungal genomes. nih.govfrontiersin.orgtandfonline.com
Enzymatic Mechanisms and Reaction Intermediates in this compound Assembly
The assembly of a meroterpenoid like this compound is a multi-step process involving the convergence of two separate biosynthetic branches: one producing a terpene core and the other a polyketide side chain. mdpi.comnih.gov
The biosynthesis of this compound would be initiated by two key backbone enzymes:
Terpene Cyclase (Fma-TC): This enzyme, likely membrane-bound, would catalyze the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form a sesquiterpene scaffold, β-trans-bergamotene. acs.orgnih.govuniprot.org
Polyketide Synthase (Fma-PKS): A Type I Polyketide Synthase is responsible for synthesizing a dodecapentaenoyl group, the polyketide side chain. mdpi.combiorxiv.org This polyketide is believed to remain attached to the enzyme until it is transferred. mdpi.com
Following the creation of these initial structures, a series of tailoring enzymes modify the intermediates:
Oxidoreductases: A suite of oxygenases, including a multifunctional Cytochrome P450 monooxygenase (fma-P450), a nonheme iron-dependent dioxygenase (fma-C6H), and a flavin-binding monooxygenase (fma-ABM), would catalyze a complex series of oxidative reactions. acs.org These enzymes are responsible for the highly oxygenated and rearranged structure of the terpene core. acs.org A partial PKS containing a ketoreductase (KR) domain (fma-KR) also plays a role in a specific reduction step. acs.orggenome.jpqmul.ac.uk
Acyltransferase (Fma-AT): This enzyme catalyzes the crucial esterification step, transferring the dodecapentaenoyl group from Fma-PKS to the hydroxyl group of the modified terpene core (fumagillol analogue) to create a late-stage intermediate, prefumagillin. mdpi.comacs.orgresearchgate.net
While this compound is a meroterpenoid, it is worth noting that Non-ribosomal Peptide Synthetases (NRPSs) are another major class of backbone enzymes in fungal secondary metabolism, responsible for synthesizing peptide-based products. nih.govnih.gov
The biosynthesis of this compound involves a precise stereochemical progression. The initial cyclization of FPP by Fma-TC establishes the core stereochemistry of the terpene. acs.orgnih.gov Subsequent oxidations and reductions catalyzed by the tailoring enzymes must proceed with high stereoselectivity.
The pathway can be delineated by isolating and identifying on-pathway intermediates. acs.org Key hypothetical intermediates in this compound biosynthesis, based on the fumagillin pathway, would include:
Farnesyl pyrophosphate (FPP): The universal precursor for sesquiterpenes.
β-trans-bergamotene: The initial cyclized sesquiterpene product. acs.org
Oxidized bergamotene (B12702309) derivatives: A series of increasingly oxygenated intermediates generated by the sequential action of Fma-P450, Fma-C6H, and other oxidases. acs.org
Fumagillol (B1674179) analogue: The fully tailored sesquiterpenoid alcohol, ready for esterification. iupac.org
Dodecapentaenoate: The polyketide acid synthesized by Fma-PKS. mdpi.com
Prefumagillin analogue: The product of the esterification of the fumagillol analogue and the polyketide, formed by Fma-AT. mdpi.comacs.org
This compound: The final product, formed from the prefumagillin analogue via an oxidative cleavage reaction catalyzed by Fma-ABM. mdpi.com
Feeding studies using labeled precursors or blocked mutants (e.g., a Δfma-TC mutant) would be essential to experimentally verify the sequence of these intermediates and the function of each enzyme in the pathway. acs.org The complex structure, with multiple stereogenic centers and epoxides, is the result of this highly controlled enzymatic assembly line. iupac.orgresearchgate.net
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at multiple levels to ensure it is synthesized only under appropriate conditions. This regulation involves a hierarchy of transcription factors.
At the local level, the biosynthesis is controlled by the pathway-specific transcription factor, FumR (also known as FapR), encoded within the fma cluster itself. mdpi.complos.orgnih.gov FumR is a putative C6-type transcription factor, and its deletion would be expected to completely silence the other genes in the fma cluster, thereby abolishing this compound production. plos.orgplos.org
Above FumR in the regulatory hierarchy are global regulators that respond to broad environmental and developmental cues. mdpi.com In Aspergillus fumigatus, key global regulators include components of the "velvet complex," such as VeA and LaeA . plos.orgnih.gov
VeA: This protein is a global regulator that controls the expression of hundreds of genes, including those in over a dozen secondary metabolite clusters. plos.orgnih.gov Studies show that VeA is required for the expression of the fma cluster. plos.org
LaeA: LaeA is a methyltransferase that influences chromatin structure, making gene clusters accessible for transcription. plos.org The expression of fumR and, consequently, the entire fma cluster, is dependent on LaeA. plos.orgplos.org
Therefore, the decision to produce this compound is integrated with wider cellular processes, including morphological development and response to environmental stress, through the action of these global regulators which, in turn, control the pathway-specific activator, FumR. plos.orgnih.gov
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fumagillin |
| Pseurotin A |
| Fumonisin |
| β-trans-bergamotene |
| Farnesyl pyrophosphate |
Regulatory Proteins and Signal Transduction Pathways
The regulation of secondary metabolite gene clusters in fungi is a complex process involving pathway-specific transcription factors and global regulators that respond to various environmental and cellular signals. mdpi.com These signals are processed through intricate signal transduction pathways, which often involve protein kinases and a cascade of molecular interactions that ultimately modulate gene expression. nih.govpressbooks.pub
Recent research has begun to shed light on the specific regulatory control of the this compound (fmq) gene cluster. researchgate.netleibniz-hki.deoup.com Key findings indicate the involvement of the cell wall integrity pathway in controlling the biosynthesis of fumiquinazoline C (FqC), a related compound produced by the same cluster. researchgate.netleibniz-hki.deoup.com This regulation appears to be multifaceted:
The MAPK (mitogen-activated protein kinase) MpkA directly influences the process by phosphorylating FmqC, one of the nonribosomal peptide synthetase (NRPS) enzymes within the cluster. researchgate.netleibniz-hki.deoup.com
The transcription factor RlmA, which is a downstream component of the cell wall integrity pathway, directly regulates the expression of the fmq genes. researchgate.netleibniz-hki.deoup.com
Another layer of control is provided by the stress-responsive transcription factor SebA. Deletion of the sebA gene leads to a derepression of the fmq cluster, resulting in an overproduction of FqC. researchgate.netleibniz-hki.deoup.com
This indicates a mechanism where the MpkA-RlmA pathway acts as a primary regulator, while SebA provides an additional layer of stress-dependent control, allowing the fungus to modulate this compound production in response to its environment. researchgate.netleibniz-hki.deoup.com While global regulators like LaeA and VeA are known to control numerous secondary metabolite clusters in A. fumigatus, including those for fumagillin and gliotoxin (B1671588), their specific role in directly regulating the this compound cluster has not been as extensively detailed as the MpkA-RlmA and SebA factors. plos.org
Table 1: Known Regulatory Proteins of the this compound (fmq) Gene Cluster
| Regulatory Protein | Type | Known Function in fmq Regulation | Effect of Alteration |
|---|---|---|---|
| MpkA | MAPK Kinase | Phosphorylates the NRPS enzyme FmqC. researchgate.netleibniz-hki.deoup.com | Modulates enzyme activity post-translationally. |
| RlmA | Transcription Factor | Directly regulates the expression of fmq genes. researchgate.netleibniz-hki.deoup.com | Essential for transcriptional activation of the cluster. |
| SebA | Transcription Factor | Acts as a repressor of the fmq cluster. researchgate.netleibniz-hki.deoup.com | Deletion leads to overproduction of fumiquinazoline C. researchgate.netleibniz-hki.deoup.com |
Advanced Structural Elucidation and Stereochemical Analysis of Fumigatotoxin and Analogues
Sophisticated Spectroscopic Techniques for Complete Structural Assignment
The complete structural assignment of complex fungal metabolites like gliotoxin (B1671588), an analogue of fumigatotoxin, relies on the synergistic use of various spectroscopic techniques. royalsocietypublishing.orgnih.gov These methods provide complementary information that, when pieced together, reveals the entire molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. mdpi.comresearchgate.net For compounds like gliotoxin, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons within the molecule. researchgate.nethmdb.ca However, the complexity of these molecules often leads to overlapping signals in 1D spectra, necessitating the use of more advanced two-dimensional (2D) NMR experiments. mdpi.comnih.gov Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are instrumental in assembling the molecular fragments into a cohesive structure.
X-ray crystallography offers the most definitive method for structural elucidation, providing a three-dimensional model of the molecule with atomic-level resolution. The crystal structure of GtmA, an enzyme involved in the gliotoxin detoxification pathway, has been solved in complex with S-adenosylmethionine and S-adenosylhomocysteine, providing detailed insights into the molecular interactions. royalsocietypublishing.orgnih.gov This technique is contingent on the ability to grow high-quality single crystals of the compound of interest, which can be a significant challenge for many natural products.
Mass spectrometry (MS) is another critical tool, primarily used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable clues about the connectivity of different parts of the molecule.
The following table summarizes the key spectroscopic techniques and their primary applications in the structural elucidation of this compound analogues like gliotoxin.
| Spectroscopic Technique | Abbreviation | Primary Application in Structural Elucidation |
| Nuclear Magnetic Resonance | NMR | Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C). 2D NMR (COSY, HSQC, HMBC) resolves complex structures. mdpi.comresearchgate.net |
| X-Ray Crystallography | - | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. royalsocietypublishing.orgnih.gov |
| Mass Spectrometry | MS | Determines molecular weight and elemental composition. Fragmentation patterns provide structural clues. |
| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups within the molecule. |
| Ultraviolet-Visible Spectroscopy | UV-Vis | Provides information about conjugated systems and chromophores. |
Chiroptical Methods for Stereochemical Determination
The determination of the absolute configuration of chiral centers within a molecule is a critical aspect of its complete structural characterization. Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are paramount in this regard. rsc.orgnih.govnih.gov
For complex molecules, the experimental ECD and VCD spectra are often compared with spectra predicted computationally for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect, can provide information about the stereochemistry of the molecule.
| Chiroptical Method | Principle | Application in Stereochemical Determination |
| Electronic Circular Dichroism | ECD | Measures differential absorption of circularly polarized UV-Vis light. Used to determine the absolute configuration of chiral chromophores and the overall molecular stereochemistry. nih.gov |
| Vibrational Circular Dichroism | VCD | Measures differential absorption of circularly polarized infrared light, providing detailed stereochemical information for the entire molecule. |
| Optical Rotatory Dispersion | ORD | Measures the change in optical rotation with wavelength. The Cotton effect can be used to assign absolute configurations. |
Molecular and Cellular Mechanisms of Fumigatotoxin Action
Cellular Responses to Fumigatotoxin Exposure
Investigation of Cell Cycle Dynamics and Apoptotic Pathways
There is currently no specific research available that details the effects of this compound on cell cycle dynamics or the induction of apoptotic pathways. While studies on other mycotoxins, such as fumonisin B1, have demonstrated clear links between exposure, apoptosis, and subsequent regenerative cell proliferation, similar investigations into this compound have not been published. nih.gov The process of apoptosis, or programmed cell death, is a critical homeostatic mechanism, and its dysregulation by a toxicant can have significant implications for tissue health. nih.gov However, the role, if any, that this compound plays in modulating apoptotic signaling cascades, including the activation of caspases or the involvement of the Bcl-2 protein family, remains uninvestigated.
Induction of Oxidative Stress and Cellular Antioxidant Defenses
The induction of oxidative stress is a common mechanism of toxicity for many mycotoxins. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them through its antioxidant defense systems. wikipedia.orgclevelandclinic.orgmedicalnewstoday.comfrontiersin.org This can lead to damage of vital cellular components, including lipids, proteins, and DNA. wikipedia.orgmedicalnewstoday.com For instance, research on ochratoxin A has shown it causes a concentration-dependent increase in ROS and depletion of glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov
Despite the established role of oxidative stress in the toxicity of other mycotoxins, there is a lack of studies specifically examining whether this compound induces a similar response. Research has not yet been conducted to determine if this compound exposure leads to an increase in ROS, lipid peroxidation, or the activation of antioxidant defense mechanisms such as the enzymes superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx).
Subcellular Localization and Compartmental Effects of this compound
The specific subcellular targets of this compound are currently unknown. Understanding where a toxin accumulates within a cell is crucial to elucidating its mechanism of action. For example, some toxins may target the mitochondria, disrupting cellular respiration and energy production, while others may localize to the nucleus, interfering with DNA replication and transcription. Without dedicated studies tracking the uptake and distribution of this compound within different cellular compartments (e.g., mitochondria, endoplasmic reticulum, nucleus), its precise molecular targets and the initial triggers of its potential toxicity remain speculative.
Ecological and Biological Roles of Fumigatotoxin in Fungal Physiology and Interactions
Fumigatotoxin as a Virulence Factor in Fungal Pathogenesis
This compound is considered one of several virulence factors that contribute to the pathogenic potential of Aspergillus fumigatus. inspq.qc.canumberanalytics.com Virulence factors are molecules produced by a pathogen that enable it to infect and cause disease in a host. numberanalytics.com While A. fumigatus is a ubiquitous saprophyte, its ability to produce a cocktail of toxins, including this compound, is linked to its opportunistic pathogenicity. frontiersin.orgnih.gov
Contributions to Fungal Survival and Fitness in Diverse Environments
The production of mycotoxins like this compound is believed to enhance the survival and fitness of A. fumigatus in various ecological niches. nih.gov As a saprophyte, this fungus thrives on decaying organic matter, where it competes with numerous other microorganisms for resources. nih.gov The ability to produce toxins can provide a competitive advantage, allowing the fungus to establish and maintain its presence.
The expression of virulence factors, including toxins, is often tightly regulated by environmental cues. numberanalytics.com This suggests that the fungus can modulate its toxin production in response to the specific challenges and opportunities within its immediate surroundings, thereby optimizing its survival and proliferation. numberanalytics.com
Interactions with Host Defense Systems at the Molecular Level
While direct molecular interactions of this compound with host defense systems are not as extensively characterized as those of other A. fumigatus toxins like gliotoxin (B1671588), it is understood that mycotoxins, in general, can interfere with host immune responses. inspq.qc.ca Some toxins produced by A. fumigatus have been shown to have immunosuppressive activities. inspq.qc.ca For instance, gliotoxin can inhibit phagocytosis, the process by which immune cells engulf and destroy pathogens. inspq.qc.ca This interference with the host's innate immune system can facilitate the establishment and spread of the fungus. msdmanuals.com
The host's immune system has evolved complex mechanisms to recognize and combat fungal invaders. europeanreview.org This includes pattern recognition receptors (PRRs) that detect fungal cell wall components and initiate an immune response. europeanreview.org Fungi, in turn, have developed strategies to evade or modulate these host defenses, and the production of toxins is a key component of this evolutionary arms race. iomcworld.orgnih.gov
Interspecies Communication and Allelopathic Effects
Beyond its role in virulence, this compound is involved in the complex chemical communication and warfare that occurs between different species in a microbial community. nih.gov
Modulation of Microbial Community Structures
The production of such compounds can create zones of inhibition around the fungal colony, preventing the encroachment of competing bacteria and other fungi. nsf.gov This allows A. fumigatus to secure access to nutrients and space, contributing to its ecological success. The composition and structure of microbial communities are known to be influenced by such antagonistic interactions. frontiersin.orgfrontiersin.org
This compound's Role in Competitive and Symbiotic Relationships
The production of this compound is primarily associated with competitive interactions, where A. fumigatus seeks to outcompete other microbes for resources. libretexts.org In a parasitic context, the toxin can weaken the host, making it more susceptible to fungal colonization. libretexts.org
While this compound itself is not typically associated with mutualistic symbiotic relationships, the broader context of fungal-organism interactions includes a wide spectrum from parasitism to mutualism. libretexts.orglumenlearning.com For example, some fungi form mycorrhizal associations with plants, where the fungus helps the plant absorb nutrients in exchange for carbohydrates. lumenlearning.com Other fungi live as endophytes within plants, producing toxins that can protect the plant from herbivores. lumenlearning.com The ability of fungi to produce a diverse array of secondary metabolites, including toxins like this compound, underscores their versatile and complex roles in various ecosystems. These interactions can be so influential as to determine the winners and losers in plant competition. newswise.com
Synthetic Chemistry and Analogue Development for Mechanistic Probes
Total Synthesis Strategies for Fumigatotoxin
There are no published total synthesis strategies for this compound in the scientific literature. The chemical structure of this compound is not well-defined in publicly accessible databases, which is a prerequisite for designing and executing a total synthesis. Consequently, no detailed research findings on this topic can be provided.
Design and Synthesis of this compound Analogues and Derivatives
No studies detailing the design and synthesis of analogues or derivatives of this compound have been found. The development of chemical analogues is contingent on a known core structure and some understanding of its biological activity, which appears to be lacking for this specific compound.
There are no available Structure-Activity Relationship (SAR) studies for this compound. SAR studies require the synthesis and biological evaluation of a series of related compounds to determine which chemical features are critical for activity. Without a known structure or biological assay, such studies cannot be performed.
The development of photoaffinity probes or other chemical tools for studying this compound has not been reported. These tools are typically designed based on a known pharmacophore to investigate the molecular targets and mechanism of action of a bioactive compound. This information is not available for this compound.
Bioengineering of Novel Production Platforms for this compound and its Derivatives
There is no information available regarding the bioengineering of production platforms for this compound or its derivatives. The biosynthetic gene cluster responsible for producing this compound has not been identified. Identification of the relevant genes is the first step toward heterologous expression or metabolic engineering in a host organism for enhanced production or the creation of novel derivatives. While the biosynthetic pathways of other mycotoxins from Aspergillus fumigatus, such as gliotoxin (B1671588) and fumagillin (B1674178), have been studied, this knowledge does not extend to this compound. oup.comnih.govnih.gov
Advanced Analytical Methodologies for Fumigatotoxin Research
Chromatographic and Mass Spectrometric Techniques for Detection and Quantification in Research Matrices.
The detection and quantification of fumigatotoxin in complex research matrices, such as culture media and biological tissues, rely heavily on the combination of chromatographic separation and mass spectrometric detection. These methods offer the high sensitivity and specificity required to distinguish and measure the toxin, even at low concentrations.
Development of High-Resolution Analytical Protocols
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone for this compound analysis. Researchers have developed protocols using reversed-phase HPLC columns to effectively separate this compound from other metabolites produced by Aspergillus fumigatus. The use of high-resolution mass spectrometry (HRMS) further enhances the accuracy of these methods, allowing for precise mass measurements and elemental composition determination of the toxin.
A typical analytical workflow involves the extraction of this compound from the sample matrix using an organic solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering compounds. The purified extract is then injected into the LC-MS/MS system for analysis.
Table 1: Example Parameters for LC-MS/MS Analysis of this compound
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound |
| Collision Energy | Optimized for this compound fragmentation |
Isotopic Labeling for Metabolic Flux Analysis
To trace the biosynthesis of this compound and understand its metabolic fate, researchers employ isotopic labeling techniques. By growing Aspergillus fumigatus in media containing stable isotope-labeled precursors, such as ¹³C-glucose or ¹⁵N-amino acids, the isotopes become incorporated into the this compound molecule. The labeled toxin can then be traced and quantified using mass spectrometry, providing insights into the metabolic pathways leading to its production and its subsequent interactions within a biological system. This approach is crucial for understanding the regulation of toxin biosynthesis and identifying potential targets for inhibiting its production.
Bioanalytical Assays for Studying this compound Activity in vitro and in vivo (excluding clinical human).
A variety of bioanalytical assays are employed to investigate the biological effects of this compound at the cellular and organismal level, excluding clinical human studies. These assays are essential for characterizing the toxin's mechanism of action and its impact on biological processes.
In vitro studies often utilize cell-based assays to assess cytotoxicity, with endpoints such as cell viability, apoptosis, and necrosis being measured after exposure to this compound. For instance, the MTT assay or lactate (B86563) dehydrogenase (LDH) release assay can quantify cell death. Furthermore, reporter gene assays can be used to study the effect of the toxin on specific signaling pathways.
In vivo research, conducted in model organisms, allows for the examination of this compound's effects in a whole-organism context. These studies can reveal the toxin's impact on organ function and the host's immune response. Histopathological analysis of tissues from exposed animals can provide visual evidence of tissue damage.
Imaging Techniques for Subcellular Localization and Interaction Studies
To understand where this compound acts within a cell, advanced imaging techniques are employed. Fluorescence microscopy, coupled with fluorescently labeled this compound analogues or specific antibodies, can visualize the toxin's distribution within different cellular compartments. This allows researchers to determine if the toxin targets specific organelles, such as the mitochondria or the nucleus.
Confocal microscopy and other high-resolution imaging methods provide detailed three-dimensional images of the toxin's location, offering clues about its mechanism of action. Furthermore, techniques like Förster resonance energy transfer (FRET) can be used to study the interaction of this compound with specific cellular proteins in real-time, providing dynamic information about its molecular targets.
Theoretical and Computational Studies on Fumigatotoxin
Molecular Docking and Dynamics Simulations of Fumigatotoxin-Target Interactions
Currently, there are no specific molecular docking or molecular dynamics (MD) simulation studies focused on fumigatoxin available in peer-reviewed literature. Computational methods such as molecular docking are frequently used to predict the binding modes and affinities of small molecules to protein targets. nottingham.ac.uk Similarly, MD simulations provide insights into the dynamic behavior of molecule-receptor complexes over time. nottingham.ac.ukmdpi.com
While these in silico techniques have been applied to other mycotoxins to elucidate their mechanisms of action, research explicitly detailing the interaction of this compound with specific biological targets using these computational approaches has not been published. Studies on other compounds have demonstrated the utility of these methods; for instance, molecular docking has been used to investigate the binding of phytochemicals to essential proteins in A. fumigatus, and MD simulations have been employed to assess the stability of these interactions. nih.govashdin.com However, analogous research on this compound is yet to be conducted.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.govfda.govmdpi.com This approach is valuable for predicting the activity of new compounds and understanding the chemical features responsible for their biological effects. mdpi.com
A thorough review of scientific databases reveals no published QSAR models specifically developed for this compound. While QSAR studies have been conducted for various classes of fungal metabolites and other chemical compounds to predict properties like toxicity or inhibitory activity, this methodology has not been applied to fumigatoxin to provide mechanistic insights into its mode of action. nih.govfda.gov
Computational Prediction of Novel Biosynthetic Pathways and Enzymes
The genes responsible for the production of many fungal secondary metabolites are often found together in biosynthetic gene clusters (BGCs). nih.govnih.gov Computational tools like antiSMASH are widely used to mine fungal genomes for BGCs and predict the secondary metabolites they produce. nih.gov
While the genome of Aspergillus fumigatus has been sequenced and analyzed for BGCs, and many have been linked to known mycotoxins such as gliotoxin (B1671588) and fumagillin (B1674178), the specific BGC responsible for this compound biosynthesis has not been definitively identified or computationally characterized. nih.govnih.govnih.gov Computational pathway prediction tools, such as PathPred, leverage information from databases like KEGG to infer metabolic routes, but their application to elucidate the biosynthesis of this compound has not been reported. biotechrep.ir
Systems Biology Approaches to Model Cellular Responses to this compound
Systems biology integrates large-scale experimental data (e.g., transcriptomics, proteomics, metabolomics) with computational modeling to understand complex biological processes. u-szeged.huresearchgate.net Such approaches can be used to model the cellular response to toxins and to understand pathogen-host interactions. nih.govu-szeged.hu For example, systems biology analyses have been used to study the gene expression patterns of A. fumigatus in response to its environment. biotechrep.irbiotechrep.ir
However, there are no specific systems biology studies that model the cellular responses to this compound. While the effects of a spore diffusate from A. fumigatus, which is distinct from fumigatoxin, have been observed to inhibit macrophage phagocytosis without affecting cell viability, these findings are based on experimental assays rather than computational systems biology models. oup.com Comprehensive models detailing the network-level perturbations in host or fungal cells upon exposure to fumigatoxin are currently absent from the scientific literature.
Future Directions and Unexplored Avenues in Fumigatotoxin Research
Integration of Multi-Omics Data for Holistic Understanding
There is no data to present as "fumigatotoxin" has not been identified or studied.
Exploration of Novel Biological Activities and Associated Mechanisms (excluding clinical human)
No biological activities or mechanisms have been explored, as the compound is not known to exist.
Role of this compound in Global Ecological Processes and Bioremediation
The ecological role of a non-existent compound cannot be determined.
Advancements in Synthetic Biology for Rational Design and Production
There are no synthetic biology efforts for a compound that has not been characterized.
Evolutionary Ecology of this compound Production and Fungal Adaptation
The evolutionary history of a non-existent compound cannot be studied.
Compound List
As no article has been generated, there are no compounds to list.
Should the user be interested in a specific, recognized mycotoxin, a detailed and scientifically accurate article can be provided.
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting fumigatotoxin in biological samples, and how can cross-reactivity with structurally similar biotoxins be minimized?
- Methodological Answer : Use high-resolution liquid chromatography-mass spectrometry (LC-MS) with tandem MS/MS for specificity. Calibrate instruments using purified this compound standards and validate against structurally analogous compounds (e.g., grayanotoxins) to identify unique fragmentation patterns . Include negative controls to rule out matrix interference .
Q. How can researchers establish the primary mechanism of this compound-induced cytotoxicity in in vitro models?
- Methodological Answer : Design dose-response assays (e.g., MTT or LDH release) across multiple cell lines (e.g., HEK293, HepG2). Pair with patch-clamp electrophysiology to assess ion channel modulation, a common toxicity pathway for neurotoxic alkaloids. Validate findings using siRNA knockdown of suspected target channels (e.g., voltage-gated sodium channels) .
Q. What criteria should guide the selection of animal models for in vivo this compound toxicity studies?
- Methodological Answer : Prioritize species with homologous toxin-metabolizing enzymes (e.g., cytochrome P450 isoforms). Include both acute (single high-dose) and subchronic (repeated low-dose) exposure regimens. Monitor biomarkers like serum creatine kinase (muscle toxicity) and electrocardiograms (cardiotoxicity) .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved across studies?
- Methodological Answer : Conduct meta-analyses of degradation studies using PRISMA guidelines. Stratify data by environmental variables (pH, temperature, microbial activity) and analytical methods (HPLC vs. ELISA). Apply multivariate regression to identify confounding factors . Replicate key experiments under controlled OECD-compliant conditions .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies while avoiding stereochemical ambiguity?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center control. Characterize intermediates via X-ray crystallography and NOESY NMR to confirm stereochemistry. Use computational docking (AutoDock Vina) to predict binding affinity before biological testing .
Q. How should researchers design experiments to distinguish this compound’s direct cellular effects from secondary oxidative stress responses?
- Methodological Answer : Combine ROS scavengers (e.g., N-acetylcysteine) with real-time fluorescence imaging (H2DCFDA probe). Perform transcriptomic profiling (RNA-seq) to isolate early-response genes (e.g., immediate-early transcription factors) from late oxidative damage markers (e.g., HO-1) .
Q. What integrative approaches reconcile discrepancies between in silico toxicity predictions and empirical data for this compound derivatives?
- Methodological Answer : Train machine learning models (e.g., Random Forest) on curated datasets of experimental IC50 values and molecular descriptors (LogP, polar surface area). Validate predictions using orthogonal assays (e.g., zebrafish embryotoxicity). Address overfitting via k-fold cross-validation .
Methodological Frameworks
- Literature Review : Use Boolean search strings in PubMed/Web of Science:
("this compound"[All Fields] OR "C23H31NO5"[NM]) AND (toxicokinetics OR biosynthesis)
Exclude patents and preprints; prioritize studies with full spectral data . - Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting epidemiological vs. mechanistic data .
- Ethical Reproducibility : Follow ARRIVE 2.0 guidelines for in vivo studies, detailing randomization, blinding, and statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
